molecular formula C18H21NO4S B2560133 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(cyclopentylthio)acetamide CAS No. 1448133-22-9

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(cyclopentylthio)acetamide

Cat. No. B2560133
CAS RN: 1448133-22-9
M. Wt: 347.43
InChI Key: BIYAWQOSSIIWST-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(cyclopentylthio)acetamide is a chemical compound with potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Silylation of N-(2-hydroxyphenyl)acetamide : This study discusses the formation of silaheterocyclic benzoxazasiloles through the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes. It provides insights into the structural properties and reactivity of similar acetamide derivatives under various conditions (Lazareva et al., 2017).

Synthetic Methodologies

  • Dibromohydration of N-(2-alkynylaryl)acetamide : This research outlines a method for the regioselective dibromohydration of N-(2-alkynylaryl)acetamide, which could be relevant for modifying or synthesizing related compounds. The methodology avoids metal catalysis and employs KBr/K2S2O8 for electrophilic cyclization (Qiu et al., 2017).

Antitumor Activity

  • Antitumor activity of benzothiazole derivatives : A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives revealed potential antitumor activities. By bearing different heterocyclic ring systems, these compounds were evaluated against various human tumor cell lines, indicating the potential of similar acetamide compounds in cancer research (Yurttaş et al., 2015).

Receptor Binding Studies

  • Selective antagonist ligand for A2B adenosine receptors : A study introduced MRE 2029-F20, a selective antagonist ligand of A2B adenosine receptors, highlighting the role of similar compounds in receptor binding and pharmacological characterization studies (Baraldi et al., 2004).

Antioxidant Properties

  • Evaluation of benzimidazole derivatives : The antioxidant properties of some benzimidazole derivatives were studied for their potential in enhancing the oxidation stability of base stock, suggesting similar research applications for the investigation of antioxidant capabilities in related compounds (Basta et al., 2017).

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-cyclopentylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c20-18(12-24-15-5-1-2-6-15)19-9-3-4-10-21-14-7-8-16-17(11-14)23-13-22-16/h7-8,11,15H,1-2,5-6,9-10,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYAWQOSSIIWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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